Ethyl 5-amino-4-hydroxypicolinate
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Overview
Description
Ethyl 5-amino-4-hydroxypicolinate: is an organic compound with the molecular formula C8H10N2O3 It is a derivative of picolinic acid, featuring an amino group at the 5-position and a hydroxyl group at the 4-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis of ethyl 5-amino-4-hydroxypicolinate typically begins with commercially available ethyl 5-hydroxypicolinate.
Amination Reaction: The hydroxyl group at the 4-position can be converted to an amino group through a series of reactions involving nitration, reduction, and subsequent functional group transformations.
Reaction Conditions: The nitration step often requires the use of concentrated nitric acid and sulfuric acid under controlled temperatures.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl 5-amino-4-hydroxypicolinate can undergo oxidation reactions to form corresponding quinone derivatives.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction Reagents: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution Conditions: Substitution reactions often require the use of catalysts or specific solvents to facilitate the reaction.
Major Products:
Oxidation Products:
Reduction Products: Reduced derivatives that can serve as intermediates in the synthesis of more complex molecules.
Substitution Products: Functionalized derivatives with diverse applications in medicinal chemistry and material science.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: Ethyl 5-amino-4-hydroxypicolinate is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology and Medicine:
Drug Development:
Biological Studies: It is used in studies related to enzyme activity and protein-ligand interactions.
Industry:
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: Ethyl 5-amino-4-hydroxypicolinate and its derivatives can inhibit specific enzymes by binding to their active sites, thereby modulating their activity.
Receptor Modulation: The compound can interact with various receptors, influencing cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Ethyl 5-hydroxypicolinate: A precursor in the synthesis of ethyl 5-amino-4-hydroxypicolinate, differing by the absence of the amino group.
Ethyl 5-amino-4-methoxypicolinate: Similar structure but with a methoxy group instead of a hydroxyl group, leading to different chemical properties and reactivity.
Ethyl 5-amino-4-chloropicolinate: Contains a chlorine atom instead of a hydroxyl group, resulting in distinct reactivity and applications.
Uniqueness:
Functional Group Combination: The presence of both amino and hydroxyl groups on the pyridine ring provides unique reactivity and versatility in chemical transformations.
Versatile Applications: The compound’s ability to participate in diverse chemical reactions makes it valuable in various fields, including medicinal chemistry and material science.
Properties
Molecular Formula |
C8H10N2O3 |
---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
ethyl 5-amino-4-oxo-1H-pyridine-2-carboxylate |
InChI |
InChI=1S/C8H10N2O3/c1-2-13-8(12)6-3-7(11)5(9)4-10-6/h3-4H,2,9H2,1H3,(H,10,11) |
InChI Key |
MDTUYZGVVLUGAX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=O)C(=CN1)N |
Origin of Product |
United States |
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